molecular formula C22H10N4O2 B3824885 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis- CAS No. 99276-82-1

1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-

Cat. No.: B3824885
CAS No.: 99276-82-1
M. Wt: 362.3 g/mol
InChI Key: WZJFBONYJSRRPZ-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound with the molecular formula C22H10N4O2. This compound is known for its unique structure, which includes two benzenedicarbonitrile groups connected by a phenylenebis(oxy) linkage. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of 1,2-dicyanobenzene with a suitable phenylenebis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Various substituted aromatic compounds depending on the substituent used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets. The nitrile groups can form strong interactions with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, which are important in the formation of supramolecular structures. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile, 4,4’-[1,4-phenylenebis(oxy)]bis-: Similar structure but with a different linkage position.

    1,2-Benzenedicarbonitrile, 4,4’-[1,3-phenylenebis(oxy)]bis-: Another isomer with a different linkage position.

    Phthalonitrile: A simpler compound with similar nitrile groups but without the phenylenebis(oxy) linkage.

Uniqueness

1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific linkage and the presence of two benzenedicarbonitrile groups. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O2/c23-11-15-5-7-19(9-17(15)13-25)27-21-3-1-2-4-22(21)28-20-8-6-16(12-24)18(10-20)14-26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJFBONYJSRRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391402
Record name 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99276-82-1
Record name 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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